molecular formula C25H25BrN4O4 B2832576 {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223945-15-0

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2832576
CAS No.: 1223945-15-0
M. Wt: 525.403
InChI Key: WMSQXWJZOOCRAM-UHFFFAOYSA-N
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Description

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring both oxazole and triazole rings. Key structural elements include:

  • A 1,3-oxazole core substituted with a methyl group at position 5 and a 4-(propan-2-yloxy)phenyl group at position 2.
  • A 1,2,3-triazole ring linked to a 4-bromo-3-methylphenyl group and esterified with a carboxylate moiety.
  • Halogen substitution: A bromine atom at the para position of the phenyl group, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN4O4/c1-14(2)33-20-9-6-18(7-10-20)24-27-22(17(5)34-24)13-32-25(31)23-16(4)30(29-28-23)19-8-11-21(26)15(3)12-19/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQXWJZOOCRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the formation of the oxazole and triazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include halogen-substituted triazole-thiazole/oxazole derivatives. Key comparisons are summarized below:

Compound Name / ID Core Structure Halogen Substituent Crystal System/Space Group Key Interactions Biological Activity
Target Compound Oxazole-triazole Br (para) Not reported Likely π-π stacking, H-bonding Inferred antimicrobial
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...-thiazole (4) Thiazole-triazole Cl, F Triclinic, P 1̄ Halogen bonding, van der Waals Antimicrobial
4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...-thiazole (5) Thiazole-triazole F Triclinic, P 1̄ Fluorine-specific interactions Not reported
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]... Thiazole-triazole-benzod Br (para) Not reported Potential Br-mediated halogen bonding Anticancer (inferred)

Key Observations :

Halogen Effects : Bromine in the target compound vs. chlorine/fluorine in analogs may enhance lipophilicity and influence crystal packing. For example, isostructural chloro/bromo derivatives often retain similar lattice parameters but adjust intermolecular distances to accommodate larger halogens .

Crystallography : Analogs 4 and 5 exhibit triclinic symmetry (P 1̄) with two independent molecules per asymmetric unit, stabilized by halogen-π and hydrogen-bonding interactions. The target compound’s structure, if determined via SHELXL , may follow similar trends.

Functional and Computational Comparisons

  • ChemGPS-NP Modeling : As demonstrated in antituberculosis research (), the target compound’s functional profile (e.g., permeability, solubility) may diverge from structurally similar molecules due to bromine’s polarizability.
  • Machine Learning Predictions : XGBoost models () could predict properties like logP or melting points, though experimental validation is critical.

Research Findings and Implications

Isostructurality : Halogen substitution (Br vs. Cl/F) minimally disrupts crystal packing in analogs, suggesting the target compound may form stable isostructural networks .

Bioactivity : While direct data is lacking, bromine’s electron-withdrawing nature may enhance binding to therapeutic targets compared to chloro/fluoro analogs .

Synthetic Challenges : Introducing a bulky 4-(propan-2-yloxy)phenyl group may require optimized reaction conditions to avoid steric hindrance during cyclization.

Biological Activity

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a complex organic molecule that combines the structural features of oxazole and triazole rings. These heterocycles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26BrN4O5, and it features several functional groups that contribute to its biological activity. The presence of oxazole and triazole rings is particularly noteworthy due to their roles in interacting with various biological targets.

Property Value
Molecular FormulaC25H26BrN4O5
Molecular Weight532.40 g/mol
IUPAC NameThis compound
SMILESCC(C)Oc(cc1)ccc1-c1nc(COC(c2c(C)n(-c(cc3)ccc3OC)nn2)=O)c(C)o1

Antimicrobial Activity

Research indicates that compounds containing oxazole and triazole moieties exhibit significant antimicrobial properties. A study on related oxazole derivatives demonstrated their effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis . The specific compound may similarly interact with bacterial enzymes or cell membranes.

Anti-inflammatory Effects

Compounds with oxazole structures have been reported to possess anti-inflammatory activity. For instance, studies have shown that certain oxazolones can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . The potential for this compound to modulate COX activity suggests it may be effective in treating inflammatory conditions.

Analgesic Properties

The analgesic effects of compounds similar to the one discussed have been documented through various pharmacological tests. For example, derivatives have shown efficacy in reducing pain responses in animal models via mechanisms such as TRPV1 channel antagonism . Given the structural similarities, it is plausible that this compound may exhibit comparable analgesic properties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzymatic Inhibition : The triazole ring may bind to active sites of enzymes involved in inflammation or microbial metabolism.
  • Receptor Modulation : The compound could interact with pain receptors (e.g., TRPV1) to modulate pain pathways.

Further studies are required to elucidate the precise interactions and pathways involved.

Study 1: Analgesic Activity Assessment

A recent study evaluated the analgesic activity of similar oxazole derivatives using the writhing test and hot plate test on mice. Results indicated significant pain relief compared to control groups, suggesting a promising therapeutic potential for pain management .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including oxazole and triazole ring formation. Key steps include coupling 4-(propan-2-yloxy)benzaldehyde derivatives with methyl carboxylate precursors under dehydrating agents like p-toluenesulfonic acid in solvents such as toluene or dichloromethane . Optimization requires adjusting catalyst ratios (e.g., 1.2–1.5 equivalents) and reflux temperatures (80–110°C). Purity is verified via HPLC and elemental analysis .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles, especially for the oxazole-triazole ester linkage. SHELX programs are robust for handling twinned or high-resolution data .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl and methyl groups). IR spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches .

Q. How can the compound’s stability under varying conditions (pH, temperature) be assessed?

Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40–80°C for 24–72 hours and monitor degradation via TLC or HPLC .
  • pH stability : Dissolve in buffers (pH 2–12) and analyze hydrolytic cleavage of the ester bond using UV-Vis spectroscopy .

Q. What preliminary assays are used to screen for bioactivity?

Use in vitro assays:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing IC₅₀ values with control inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Modify substituents : Replace the 4-bromo-3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on binding affinity .
  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450), focusing on hydrogen bonding and hydrophobic contacts with the triazole moiety .

Q. What strategies resolve contradictions in synthetic yield data across studies?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, optimize the oxazole ring closure step using response surface methodology .
  • Cross-validation : Compare NMR and mass spectrometry data with computational predictions (e.g., Gaussian 16 for expected spectral peaks) to identify side products .

Q. How can polymorphism risks during crystallization be mitigated?

  • Solvent screening : Test crystallization in polar (ethanol) vs. non-polar (hexane) solvents. Monitor crystal habit via microscopy and confirm polymorph identity with PXRD .
  • Additive use : Introduce templating agents (e.g., surfactants) to stabilize the desired crystal form .

Q. What mechanistic insights can be gained from studying enzymatic interactions?

  • Kinetic assays : Measure kcat/Km values using stopped-flow spectroscopy to determine if the compound acts as a competitive or non-competitive inhibitor .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate entropy-driven vs. enthalpy-driven interactions .

Q. How can multi-step synthesis bottlenecks be addressed for scalable production?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., triazole formation) to improve heat dissipation and reduce side reactions .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) for Suzuki-Miyaura couplings to enhance turnover number (TON) .

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